molecular formula C11H9Cl B172542 2-Chloro-7-methylnaphthalene CAS No. 150256-11-4

2-Chloro-7-methylnaphthalene

Cat. No. B172542
M. Wt: 176.64 g/mol
InChI Key: MYOFXXPVUBKTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methylnaphthalene is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon . It has a molecular formula of C11H9Cl .

Scientific Research Applications

Kinetics and Mechanisms of Halogen Substitution

  • Chlorination of 2-Methylnaphthalene: Cum, Mare, Lomas, and Johnson (1967) studied the chlorination of 2-methylnaphthalene, noting the production of various chlorides and acetoxytrichloride, providing insights into the kinetics and mechanisms of aromatic halogen substitution relevant to compounds like 2-chloro-7-methylnaphthalene (Cum et al., 1967).

Structural and Polymorphic Characterization

  • Crystalline Forms of Methylnaphthalene: Meresse et al. (1983) identified three crystalline forms of 2-methylnaphthalene, an analysis relevant to the study of 2-chloro-7-methylnaphthalene's polymorphism and crystalline structure (Meresse et al., 1983).

Chemical Reactions and Compound Formation

  • Chlorination Products Analysis: Onodera et al. (1986) investigated the chlorination reactions of methylnaphthalenes, including 2-methylnaphthalene, with hypochlorite, leading to various chloro-substituted and oxygenated compounds, a study that aids in understanding the reactions involving 2-chloro-7-methylnaphthalene (Onodera et al., 1986).

Catalysis and Industrial Applications

  • Oxidation Catalysis for Vitamin K3 Synthesis: Herrmann, Haider, and Fischer (1999) demonstrated the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone, a key precursor for vitamin K3, highlighting the potential of 2-chloro-7-methylnaphthalene in similar catalytic processes (Herrmann et al., 1999).

Molecular Interactions and Properties

  • Intermolecular Interactions in Binary Systems: Calvet et al. (1999) explored the thermodynamic and intermolecular interactions in systems containing 2-methylnaphthalene and halonaphthalenes, providing insights into the interactions of 2-chloro-7-methylnaphthalene in mixed crystal systems (Calvet et al., 1999).

Synthesis and Preparation Techniques

  • Synthesis of Chloronaphthalenes: Prugh, Deana, and Wiggins (1989) outlined a method for the synthesis of chloronaphthalenes, including 2-chloro-7-methylnaphthalene, from α-tetralones, offering a potential pathway for its preparation (Prugh et al., 1989).

Metabolism and Biological Interactions

  • Metabolism of 2-Methylnaphthalene in Guinea Pigs: Teshima et al. (1983) studied the metabolism of 2-methylnaphthalene in guinea pigs, which can be indicative of the metabolic pathways and biotransformation of 2-chloro-7-methylnaphthalene in similar biological systems (Teshima et al., 1983).

Safety And Hazards

The safety data sheet for 2-Chloro-7-methylnaphthalene indicates that it is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-7-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOFXXPVUBKTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571423
Record name 2-Chloro-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methylnaphthalene

CAS RN

150256-11-4
Record name 2-Chloro-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methylnaphthalene
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-methylnaphthalene
Reactant of Route 3
Reactant of Route 3
2-Chloro-7-methylnaphthalene
Reactant of Route 4
Reactant of Route 4
2-Chloro-7-methylnaphthalene
Reactant of Route 5
Reactant of Route 5
2-Chloro-7-methylnaphthalene
Reactant of Route 6
Reactant of Route 6
2-Chloro-7-methylnaphthalene

Citations

For This Compound
2
Citations
A Terfort, H Görls, H Brunner - Synthesis, 1997 - thieme-connect.com
… [(7-Chloro-2-naphthyl)methylltriphenylphosphonium Bromide (13 a): 2-Chloro-7-methylnaphthalene (Sb, 10 g, 57 mmol) was ph0tobrominated according to General Procedure 2. After …
Number of citations: 67 www.thieme-connect.com
YZ Chen, CW Ni, FL Teng, YS Ding, TH Lee, JH Ho - Tetrahedron, 2014 - Elsevier
The construction of different types of substituted arenes was demonstrated through the photocyclization of 2-(fur-3-yl)ethenylarenes using a 3-furyl group as an isopropenyl equivalent …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.